Cas no 1620675-62-8 ((8As)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one)

(8As)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one structure
1620675-62-8 structure
商品名:(8As)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one
CAS番号:1620675-62-8
MF:C14H16BrN5O
メガワット:350.21374130249
MDL:MFCD31630899
CID:4611099
PubChem ID:86727697

(8As)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one 化学的及び物理的性質

名前と識別子

    • (8As)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one
    • CS-15620
    • NAAAINROMKRIPK-BDAKNGLRSA-N
    • AKOS037650981
    • CS-0035385
    • 1620675-62-8
    • C13850
    • (6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one
    • VPC67562
    • (6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydro indolizin-3(2H)-one
    • CS-WAA0003
    • (6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one
    • SCHEMBL15878124
    • (6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3 (2H)-one
    • MDL: MFCD31630899
    • インチ: 1S/C14H16BrN5O/c15-12-11-13(16)17-5-6-19(11)14(18-12)8-1-2-9-3-4-10(21)20(9)7-8/h5-6,8-9H,1-4,7H2,(H2,16,17)/t8?,9-/m0/s1
    • InChIKey: NAAAINROMKRIPK-GKAPJAKFSA-N
    • ほほえんだ: BrC1=C2C(N)=NC=CN2C(C2CC[C@H]3CCC(N3C2)=O)=N1

計算された属性

  • せいみつぶんしりょう: 349.05382g/mol
  • どういたいしつりょう: 349.05382g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 1
  • 複雑さ: 436
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.5
  • 疎水性パラメータ計算基準値(XlogP): 1.7

(8As)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM330777-50mg
(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one
1620675-62-8 95%+
50mg
$853 2021-08-18
Chemenu
CM330777-250mg
(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one
1620675-62-8 95%+
250mg
$2275 2021-08-18
A2B Chem LLC
AW55918-1g
(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one
1620675-62-8 95+%
1g
$4098.00 2024-04-20
A2B Chem LLC
AW55918-50mg
(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one
1620675-62-8 96%
50mg
$638.00 2024-04-20
1PlusChem
1P01CDAM-50mg
(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one
1620675-62-8 96%
50mg
$575.00 2024-06-20
eNovation Chemicals LLC
D773635-100mg
(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one
1620675-62-8 96%
100mg
$910 2025-02-20
eNovation Chemicals LLC
D773635-100mg
(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one
1620675-62-8 96%
100mg
$910 2025-03-01
eNovation Chemicals LLC
D773635-50mg
(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one
1620675-62-8 96%
50mg
$570 2024-06-06
Chemenu
CM330777-250mg
(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one
1620675-62-8 95%+
250mg
$*** 2023-03-30
Chemenu
CM330777-50mg
(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one
1620675-62-8 95%+
50mg
$*** 2023-03-30

(8As)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one 関連文献

(8As)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-oneに関する追加情報

Comprehensive Analysis of (8As)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one (CAS No. 1620675-62-8)

The compound (8As)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one (CAS No. 1620675-62-8) represents a highly specialized heterocyclic molecule with significant potential in pharmaceutical research and drug discovery. Its unique structure, featuring an imidazo[1,5-a]pyrazine core fused with a hexahydroindolizinone moiety, has attracted attention for its potential bioactivity. Researchers are particularly interested in its 8-amino and 1-bromo substituents, which may contribute to selective binding properties in biological systems.

In recent years, the scientific community has shown growing interest in imidazo[1,5-a]pyrazine derivatives due to their diverse pharmacological profiles. This compound's CAS No. 1620675-62-8 has become a subject of investigation in several preclinical studies, particularly in the context of kinase inhibition and targeted therapies. The presence of both amino and bromo functional groups offers multiple sites for further chemical modification, making it a valuable scaffold for medicinal chemistry optimization.

The structural complexity of (8As)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one presents interesting challenges for synthetic chemists. Current literature suggests that the hexahydroindolizinone portion may contribute to improved pharmacokinetic properties compared to simpler heterocyclic systems. This aspect aligns with the pharmaceutical industry's growing focus on developing compounds with enhanced drug-like characteristics.

From a biochemical perspective, the 8-amino-1-bromoimidazo[1,5-a]pyrazine component of this molecule has shown promise in interacting with various enzyme active sites. Recent computational studies have highlighted potential applications in addressing unmet medical needs, particularly in areas where traditional small molecules have shown limitations. The compound's CAS No. 1620675-62-8 frequently appears in patent applications related to innovative therapeutic approaches.

Quality control and characterization of (8As)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one require advanced analytical techniques. Modern laboratories employ HPLC-MS and NMR spectroscopy to verify the purity and structural integrity of this compound, especially given the sensitivity of its bromo substituent to certain reaction conditions. These analytical challenges reflect the broader trends in pharmaceutical analysis toward increasingly sophisticated characterization methods.

The stability profile of CAS No. 1620675-62-8 under various environmental conditions has become a topic of significant research interest. Preliminary data suggest that the hexahydroindolizinone framework may confer improved stability compared to related compounds, though comprehensive stability studies are still ongoing. This aspect is particularly relevant given the pharmaceutical industry's emphasis on developing stable, manufacturable drug candidates.

In the context of drug discovery, the imidazo[1,5-a]pyrazine scaffold present in this compound has demonstrated versatility across multiple target classes. Researchers are actively exploring structure-activity relationships around the 8-amino position, with particular attention to how modifications at this site affect biological activity. These investigations align with current trends in fragment-based drug design and molecular optimization strategies.

The synthetic accessibility of (8As)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one has been improved through recent methodological advances. Novel catalytic approaches have enabled more efficient construction of the imidazo[1,5-a]pyrazine core, addressing previous limitations in scalability. These developments are particularly significant given the growing demand for efficient synthetic routes to complex heterocycles in pharmaceutical research.

From a therapeutic perspective, compounds containing the hexahydroindolizinone motif have shown interesting pharmacokinetic profiles in preclinical models. The specific combination of this moiety with an 8-amino-1-bromoimidazo[1,5-a]pyrazine unit in CAS No. 1620675-62-8 may offer unique advantages in terms of membrane permeability and target engagement, though detailed pharmacological studies are required to fully elucidate these properties.

The intellectual property landscape surrounding (8As)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one reflects its potential value in drug development. Multiple patent families reference this compound or closely related analogs, particularly in the context of kinase modulation and targeted cancer therapies. This patent activity underscores the pharmaceutical industry's recognition of the scaffold's potential.

Future research directions for CAS No. 1620675-62-8 likely include detailed mechanistic studies to elucidate its precise mode of action, as well as exploration of additional therapeutic indications. The compound's unique structural features, particularly the juxtaposition of its amino and bromo substituents, may enable novel interactions with biological targets that differ from existing therapeutic agents.

In conclusion, (8As)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one represents an intriguing case study in modern medicinal chemistry. Its combination of a complex hexahydroindolizinone framework with a functionalized imidazo[1,5-a]pyrazine unit offers multiple avenues for scientific exploration and potential therapeutic development. As research progresses, this compound may serve as a valuable tool for understanding structure-activity relationships in this emerging class of bioactive molecules.

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